molecular formula C9H15NO B189835 (3-Furan-2-yl-1-methyl-propyl)-methyl-amine CAS No. 1593-37-9

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine

Cat. No.: B189835
CAS No.: 1593-37-9
M. Wt: 153.22 g/mol
InChI Key: WWFXMPUDFGFLSQ-UHFFFAOYSA-N
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Description

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine is an organic compound with the molecular formula C₈H₁₃NO It is characterized by the presence of a furan ring, which is a five-membered aromatic ring with one oxygen atom, attached to a propyl chain that is further substituted with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available furan-2-carboxaldehyde.

    Grignard Reaction: The furan-2-carboxaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 3-furan-2-yl-1-methyl-propan-1-ol.

    Amination: The resulting alcohol is then subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Produces furan-2-carboxylic acid or related ketones.

    Reduction: Yields tetrahydrofuran derivatives.

    Substitution: Forms various substituted amines or amides.

Scientific Research Applications

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Furan-2-yl-1-methyl-propyl)-amine: Lacks the additional methyl group on the amine.

    (3-Furan-2-yl-1-propyl)-methyl-amine: Has a different substitution pattern on the propyl chain.

    (2-Furan-2-yl-1-methyl-propyl)-methyl-amine: The furan ring is attached at a different position.

Uniqueness

(3-Furan-2-yl-1-methyl-propyl)-methyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-(furan-2-yl)-N-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-8(10-2)5-6-9-4-3-7-11-9/h3-4,7-8,10H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFXMPUDFGFLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CO1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378162
Record name (3-Furan-2-yl-1-methyl-propyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1593-37-9
Record name (3-Furan-2-yl-1-methyl-propyl)-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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